Titanium disilicide (TiSi2) is a highly attractive material in microelectronics due to its low electrical resistivity, excellent thermal stability, and compatibility with silicon-based processing. [, , , , , , , , , , , , , ] It primarily serves as a contact and interconnect material in integrated circuits, replacing traditional polysilicon due to its superior conductivity. [, , , ]
Titanium disilicide can be synthesized through several methods, each with distinct technical parameters:
The molecular structure of titanium disilicide features a tetragonal crystal system, where each titanium atom is surrounded by silicon atoms in a specific geometric arrangement. The compound typically adopts the C54 structure type, characterized by its unique arrangement that influences its electronic properties. The lattice parameters for titanium disilicide are approximately nm and nm .
Titanium disilicide participates in various chemical reactions, particularly under high temperatures or in specific environments:
The mechanism of action for titanium disilicide primarily revolves around its electrical conductivity and thermal stability:
When used in semiconductor devices, titanium disilicide forms ohmic contacts with silicon substrates, facilitating efficient charge carrier transport .
Titanium disilicide has several notable physical and chemical properties:
These properties make titanium disilicide an attractive candidate for various industrial applications .
Titanium disilicide finds extensive use across multiple fields:
Through these diverse applications, titanium disilicide continues to play a critical role in advancing technology across various industries.
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